N,N-diethyl-1-(2-methoxyphenyl)-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide N,N-diethyl-1-(2-methoxyphenyl)-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 380431-56-1
VCID: VC6030137
InChI: InChI=1S/C18H21N3O3S2/c1-4-20(5-2)26(22,23)13-10-11-15-14(12-13)19-18(25)21(15)16-8-6-7-9-17(16)24-3/h6-12H,4-5H2,1-3H3,(H,19,25)
SMILES: CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(C(=S)N2)C3=CC=CC=C3OC
Molecular Formula: C18H21N3O3S2
Molecular Weight: 391.5

N,N-diethyl-1-(2-methoxyphenyl)-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide

CAS No.: 380431-56-1

Cat. No.: VC6030137

Molecular Formula: C18H21N3O3S2

Molecular Weight: 391.5

* For research use only. Not for human or veterinary use.

N,N-diethyl-1-(2-methoxyphenyl)-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide - 380431-56-1

Specification

CAS No. 380431-56-1
Molecular Formula C18H21N3O3S2
Molecular Weight 391.5
IUPAC Name N,N-diethyl-1-(2-methoxyphenyl)-2-sulfanylidene-3H-benzimidazole-5-sulfonamide
Standard InChI InChI=1S/C18H21N3O3S2/c1-4-20(5-2)26(22,23)13-10-11-15-14(12-13)19-18(25)21(15)16-8-6-7-9-17(16)24-3/h6-12H,4-5H2,1-3H3,(H,19,25)
Standard InChI Key IZLROWJSGFPQLX-UHFFFAOYSA-N
SMILES CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(C(=S)N2)C3=CC=CC=C3OC

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, N,N-diethyl-1-(2-methoxyphenyl)-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide, reflects its benzodiazole backbone substituted with a 2-methoxyphenyl group (position 1), a sulfanyl moiety (position 2), and a diethylsulfonamide group (position 5). The molecular formula is C₁₈H₂₀N₄O₃S₂, with a molar mass of 428.51 g/mol .

Structural Isomerism and Tautomerism

Benzimidazole derivatives often exhibit tautomerism due to proton shifts between nitrogen atoms. For this compound, the sulfanyl (-SH) group at position 2 may participate in thione-thiol tautomerism, though the sulfonamide group at position 5 likely stabilizes the thione form . Additionally, the 2-methoxyphenyl substituent introduces steric and electronic effects distinct from the 4-methoxy isomer described in safety data sheets .

Synthesis and Characterization

Spectroscopic Characterization

Key analytical data for related compounds include:

  • FT-IR: Peaks at ~3150 cm⁻¹ (N-H stretch), ~1690 cm⁻¹ (C=O), and ~1619 cm⁻¹ (C=N) .

  • ¹H NMR: Aromatic protons resonate at δ 7.0–7.2 ppm, while methoxy groups appear as singlets near δ 3.8 ppm .

  • Mass Spectrometry: Molecular ion peaks consistent with the formula C₁₈H₂₀N₄O₃S₂ .

Physical and Chemical Properties

Physicochemical Parameters

Data from the 4-methoxy isomer provide indirect insights :

PropertyValue/Description
Melting PointNot available
SolubilityLikely polar aprotic solvents (DMF, DMSO)
StabilityStable under ambient conditions; incompatible with strong oxidizers
Partition CoefficientLogP estimated >3 (hydrophobic)

Reactivity and Decomposition

The compound decomposes at elevated temperatures, producing carbon oxides, nitrogen oxides, and sulfur oxides . Its sulfanyl group may oxidize to sulfonic acid derivatives under acidic conditions.

Hazard TypeEffects
Skin ContactInflammation, itching, blistering
Eye ExposureRedness, pain, potential corneal damage
InhalationRespiratory tract irritation
IngestionGastrointestinal distress, systemic toxicity

Environmental Impact

Ecotoxicity data are unavailable, but structural analogs suggest moderate persistence and bioaccumulation potential due to aromaticity and sulfonamide groups .

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